molecular formula C24H18Cl2N2O B292726 2-(4-chlorobenzoyl)-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole

2-(4-chlorobenzoyl)-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole

Cat. No. B292726
M. Wt: 421.3 g/mol
InChI Key: HFNXRFAUFNJACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzoyl)-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzo[g]indazole family and is known for its unique molecular structure and properties. In

Scientific Research Applications

2-(4-chlorobenzoyl)-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential as an anti-inflammatory and neuroprotective agent.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzoyl)-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is not fully understood. However, studies have suggested that this compound may exert its anticancer effects through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of various inflammatory enzymes, such as cyclooxygenase-2, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-(4-chlorobenzoyl)-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole exhibits a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of inflammatory enzymes, and protect neurons from oxidative stress. Additionally, this compound has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chlorobenzoyl)-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole in lab experiments include its high purity and yield, low toxicity in normal cells, and potential applications in various fields. However, limitations include the limited understanding of its mechanism of action and the need for further studies to fully elucidate its potential applications.

Future Directions

There are several future directions for the study of 2-(4-chlorobenzoyl)-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole. These include further investigations into its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as drug delivery and materials science. Additionally, studies on the structure-activity relationship of this compound may lead to the development of more potent and selective derivatives.
In conclusion, 2-(4-chlorobenzoyl)-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is a promising compound with potential applications in various fields. Its unique molecular structure and properties make it a valuable tool for scientific research. Further studies are needed to fully elucidate its mechanism of action and potential applications, but its low toxicity and high purity make it a promising candidate for further development.

Synthesis Methods

The synthesis of 2-(4-chlorobenzoyl)-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole involves the reaction of 2-chloroaniline, 4-chlorobenzoyl chloride, and 1,2,3,4-tetrahydrobenzo[g]indole in the presence of a suitable catalyst and solvent. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various scientific applications.

properties

Molecular Formula

C24H18Cl2N2O

Molecular Weight

421.3 g/mol

IUPAC Name

(4-chlorophenyl)-[3-(2-chlorophenyl)-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]methanone

InChI

InChI=1S/C24H18Cl2N2O/c25-17-12-9-16(10-13-17)24(29)28-23(19-7-3-4-8-21(19)26)20-14-11-15-5-1-2-6-18(15)22(20)27-28/h1-10,12-13,20,23H,11,14H2

InChI Key

HFNXRFAUFNJACL-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C3=NN(C(C31)C4=CC=CC=C4Cl)C(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1CC2=CC=CC=C2C3=NN(C(C31)C4=CC=CC=C4Cl)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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